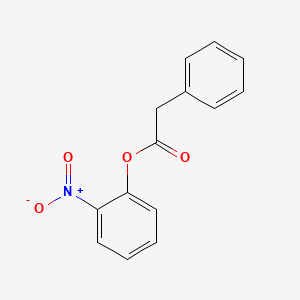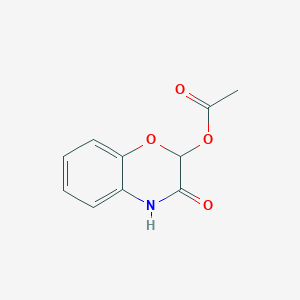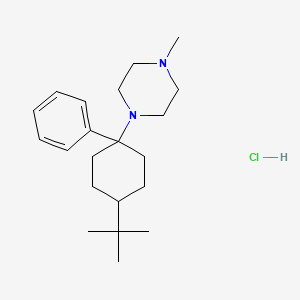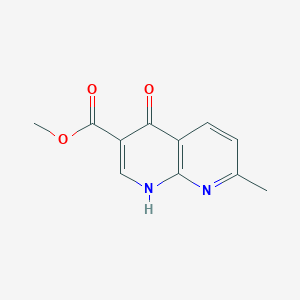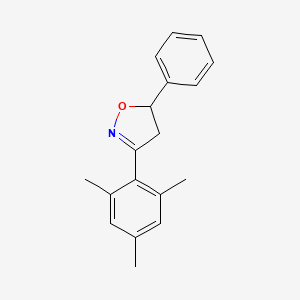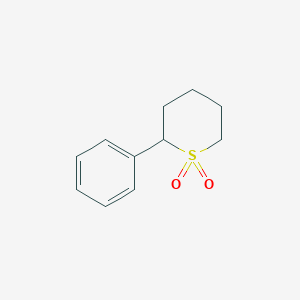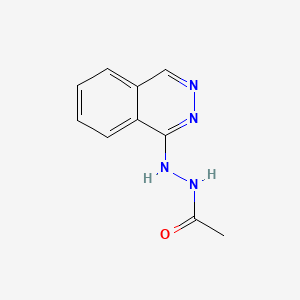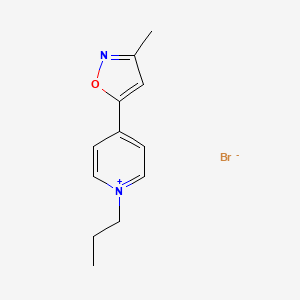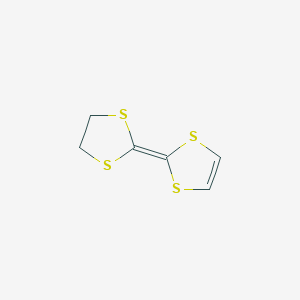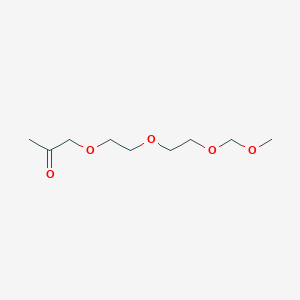
2,4,7,10-Tetraoxatridecan-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,7,10-Tetraoxatridecan-12-one is a chemical compound with the molecular formula C10H20O5. It is characterized by the presence of multiple ether linkages and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,10-Tetraoxatridecan-12-one typically involves the reaction of diethylene glycol with a suitable ketone precursor under controlled conditions. One common method involves the use of a base catalyst to facilitate the formation of the ether linkages. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4,7,10-Tetraoxatridecan-12-one undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ether linkages can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Scientific Research Applications
2,4,7,10-Tetraoxatridecan-12-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,7,10-Tetraoxatridecan-12-one involves its interaction with various molecular targets. The ether linkages and ketone group allow it to participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,7,10-Tetraoxadodecane-1,12-diol: Similar in structure but contains hydroxyl groups instead of a ketone.
2,5,8,11-Tetraoxatetradecan-13-ol: Contains additional ether linkages and a hydroxyl group.
14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: Contains an azide group and amine functionality.
Uniqueness
2,4,7,10-Tetraoxatridecan-12-one is unique due to its specific combination of ether linkages and a ketone functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
25539-92-8 |
|---|---|
Molecular Formula |
C9H18O5 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-[2-[2-(methoxymethoxy)ethoxy]ethoxy]propan-2-one |
InChI |
InChI=1S/C9H18O5/c1-9(10)7-13-5-3-12-4-6-14-8-11-2/h3-8H2,1-2H3 |
InChI Key |
NBPXEKGXSMBMSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COCCOCCOCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


